1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and pentan-2-yl groups. One common synthetic route includes the following steps:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the methyl and pentan-2-yl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of specific catalysts, solvents, and reaction conditions to facilitate the desired transformations.
Chemical Reactions Analysis
1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on various biological systems.
Medicine: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound shares a similar pyrrolidine core but differs in the substitution pattern.
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound has a similar pentan-2-yl group but features a pyridine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C10H22N2 |
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Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-methyl-N-pentan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-4-5-9(2)11-10-6-7-12(3)8-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
NRGZPNMURQSORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1CCN(C1)C |
Origin of Product |
United States |
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